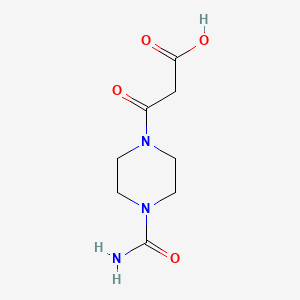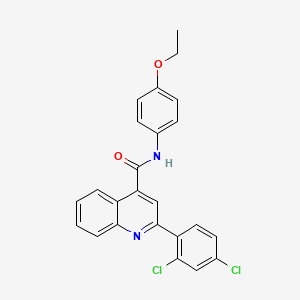
3-(2,6-Difluorophenyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2,6-Difluorophenyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. This compound is characterized by the presence of a difluorophenyl group attached to the azetidine ring. Azetidines are known for their strained ring structure, which makes them highly reactive and useful in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,6-Difluorophenyl)azetidine can be achieved through several methods. One common approach involves the cyclization of γ-chloroamine precursors under basic conditions. For example, the treatment of γ-chloroamine with potassium carbonate (K₂CO₃) in N-methyl-2-pyrrolidone (NMP) can lead to the formation of the azetidine ring . Other methods include the use of sodium hydride (NaH) in dimethylformamide (DMF) or lithium hexamethyldisilazide (LHMDS) in DMF .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of reagents and solvents, as well as reaction temperature and time, are carefully controlled to achieve efficient production .
Analyse Des Réactions Chimiques
Types of Reactions
3-(2,6-Difluorophenyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: The azetidine ring can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.
Substitution: Nucleophiles such as amines or halides in the presence of a suitable base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding ketones or carboxylic acids, while reduction can yield amines or alcohols .
Applications De Recherche Scientifique
3-(2,6-Difluorophenyl)azetidine has a wide range of applications in scientific research, including:
Mécanisme D'action
The mechanism of action of 3-(2,6-Difluorophenyl)azetidine involves its interaction with specific molecular targets and pathways. The strained ring structure of the azetidine ring makes it highly reactive, allowing it to participate in various chemical reactions. The difluorophenyl group can enhance the compound’s stability and reactivity, making it a valuable intermediate in synthetic chemistry .
Comparaison Avec Des Composés Similaires
3-(2,6-Difluorophenyl)azetidine can be compared with other similar compounds, such as:
3-(2,6-Difluorophenyl)methylazetidine: This compound has a similar structure but with a methyl group attached to the azetidine ring instead of a hydrogen atom.
This compound hydrochloride: The hydrochloride salt form of the compound, which may have different solubility and reactivity properties.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the difluorophenyl group, which can influence its chemical and biological properties .
Propriétés
Formule moléculaire |
C9H9F2N |
|---|---|
Poids moléculaire |
169.17 g/mol |
Nom IUPAC |
3-(2,6-difluorophenyl)azetidine |
InChI |
InChI=1S/C9H9F2N/c10-7-2-1-3-8(11)9(7)6-4-12-5-6/h1-3,6,12H,4-5H2 |
Clé InChI |
JVRZZKDCHKTJMC-UHFFFAOYSA-N |
SMILES canonique |
C1C(CN1)C2=C(C=CC=C2F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-Amino-N-(benzo[d][1,3]dioxol-5-yl)-2-chlorobenzamide](/img/structure/B12988465.png)
![1-Fluoro-3-azabicyclo[3.2.0]heptane](/img/structure/B12988476.png)


![1-Benzyl-3-cyclohexyl-5-iodo-4-phenyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12988498.png)


![2-Oxobenzo[d][1,3]oxathiol-5-yl 4-chlorobenzoate](/img/structure/B12988526.png)

![tert-butyl (2Z)-2-chloro-2-[(4-methylphenyl)hydrazinylidene]acetate](/img/structure/B12988528.png)
![3-((5-Bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrolo[2,3-b]pyridin-6-yl)oxy)propan-1-amine](/img/structure/B12988530.png)


